molecular formula C21H21N3O6S B2820094 1-(3,4-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-65-2

1-(3,4-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

カタログ番号: B2820094
CAS番号: 899739-65-2
分子量: 443.47
InChIキー: RCMCFGLBSIEDRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 3,4-dimethoxyphenyl group at position 1 and a 4-nitrophenylsulfonyl group at position 2.

特性

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-29-19-10-5-15(14-20(19)30-2)21-18-4-3-11-22(18)12-13-23(21)31(27,28)17-8-6-16(7-9-17)24(25)26/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMCFGLBSIEDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Key Observations :

  • Electron-Withdrawing Groups: The 4-nitrophenylsulfonyl group in the target compound contrasts with AS-3201’s spirosuccinimide, suggesting divergent binding mechanisms. Sulfonyl groups are known to enhance metabolic stability and target affinity .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Position 1 Substitutions : Bulky aromatic groups (e.g., 3,4-dimethoxyphenyl) may improve lipid solubility and bioavailability compared to smaller alkyl chains .
  • Position 2 Modifications : Sulfonyl groups improve metabolic stability but may reduce blood-brain barrier penetration. The nitro group in the target compound could increase electrophilicity, necessitating toxicity studies .
  • Chirality : Enantioselective synthesis (e.g., AS-3201’s R-configuration) is crucial for activity, suggesting the target compound’s stereochemistry warrants investigation .

Q & A

Basic Question: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis typically involves multi-step pathways, including condensation, cyclization, and sulfonation. For example, Grignard reagent addition to a pyrrolo[1,2-a]pyrazine core (e.g., at 0°C in THF) followed by sulfonyl group introduction using 4-nitrophenylsulfonyl chloride under basic conditions . Optimization includes:

  • Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance sulfonation efficiency .
  • Catalysts: Triethylamine aids in deprotonation during sulfonyl group attachment .
  • Purification: Column chromatography (hexane/EtOAc gradients) removes unreacted intermediates .

Basic Question: How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer:
A combination of spectroscopic and analytical techniques is critical:

  • 1H/13C NMR: Verify substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm; sulfonyl group absence of protons) .
  • Mass spectrometry (HRMS): Confirm molecular weight (e.g., calculated vs. observed m/z for C21H21N3O6S) .
  • IR spectroscopy: Identify sulfonyl S=O stretches (~1350 cm⁻¹) and aromatic C-H bends .

Advanced Question: How do structural modifications (e.g., substituent changes) affect biological activity, and how can contradictory data across studies be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Dimethoxyphenyl group: Electron-donating groups enhance solubility but may reduce receptor binding affinity compared to halogenated analogs .
    • Sulfonyl group: The 4-nitrophenylsulfonyl moiety increases electrophilicity, potentially improving enzyme inhibition but risking off-target effects .
  • Data Contradiction Analysis:
    • Compare solvent systems (e.g., DMSO vs. ethanol) used in biological assays, as solubility differences may skew IC50 values .
    • Validate assay protocols (e.g., cell-line specificity in cytotoxicity studies) to isolate compound-specific effects .

Advanced Question: What strategies can mitigate side reactions during the synthesis of sulfonated pyrrolopyrazine derivatives?

Methodological Answer:
Common side reactions include sulfonate ester formation or over-sulfonation. Mitigation involves:

  • Temperature control: Maintain <25°C during sulfonyl chloride addition to prevent dimerization .
  • Stoichiometric precision: Use 1.1 equivalents of sulfonyl chloride to avoid excess reagent .
  • In-situ monitoring: TLC (silica gel, UV detection) tracks reaction progress and identifies byproducts early .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation of the nitro group .
  • Humidity control: Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group .
  • Solvent for stock solutions: DMSO (anhydrous) at 10 mM concentration minimizes aggregation .

Advanced Question: How can computational methods (e.g., DFT, molecular docking) guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

  • Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO/LUMO levels) to optimize redox stability .
  • Molecular docking: Simulate binding to target enzymes (e.g., kinases) to prioritize substituents that enhance hydrophobic interactions .
  • ADMET prediction: Use tools like SwissADME to estimate logP (target <3.5) and blood-brain barrier permeability .

Advanced Question: What experimental approaches validate the proposed mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Kinetic assays: Measure Km/Vmax shifts (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
  • X-ray crystallography: Resolve co-crystal structures with the target enzyme to identify binding pockets .
  • Isothermal titration calorimetry (ITC): Quantify binding affinity (ΔH, ΔS) to confirm thermodynamic feasibility .

Basic Question: Which analytical techniques are most effective for assessing purity, and what thresholds are acceptable for in vitro studies?

Methodological Answer:

  • HPLC: Use a C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm); purity ≥95% required for biological assays .
  • Elemental analysis: Carbon/nitrogen ratios should match theoretical values within ±0.4% .
  • Melting point: Sharp melting range (e.g., 243–245°C) indicates high crystallinity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。